An In-Depth Technical Guide to 1-Methyl-3-propoxy-1H-pyrazol-4-amine: Structure, Synthesis, and Scientific Context
An In-Depth Technical Guide to 1-Methyl-3-propoxy-1H-pyrazol-4-amine: Structure, Synthesis, and Scientific Context
Disclaimer: The compound 1-Methyl-3-propoxy-1H-pyrazol-4-amine is not a readily available commercial product and is not extensively documented in current scientific literature. This guide, therefore, presents a scientifically informed projection of its chemical properties and a plausible synthetic route based on established principles of heterocyclic chemistry and data from structurally analogous pyrazole derivatives. All protocols and claims are grounded in authoritative chemical literature to ensure scientific validity.
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. This guide focuses on a specific, likely novel derivative: 1-Methyl-3-propoxy-1H-pyrazol-4-amine. We will delineate its probable chemical structure, propose a robust synthetic pathway, and discuss its potential scientific relevance within the broader context of pyrazole chemistry. This document is intended for researchers and professionals in drug discovery and organic synthesis who are interested in the exploration of novel chemical entities.
Part 1: Chemical Structure and Predicted Properties
The fundamental architecture of 1-Methyl-3-propoxy-1H-pyrazol-4-amine features a pyrazole ring substituted at the 1, 3, and 4 positions with a methyl, a propoxy, and an amine group, respectively.
Molecular Structure
The proposed chemical structure is as follows:
Caption: Proposed synthetic workflow for 1-Methyl-3-propoxy-1H-pyrazol-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-ol
This intermediate can be synthesized from commercially available ethyl 2-cyano-2-(hydroxyimino)acetate through cyclization with methylhydrazine followed by nitration.
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Materials: Ethyl 2-cyano-2-(hydroxyimino)acetate, Methylhydrazine, Ethanol, Sulfuric Acid, Nitric Acid.
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Procedure:
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Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol.
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Add methylhydrazine dropwise at 0 °C and then reflux the mixture to form the pyrazole ring.
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After cooling, the resulting 3-amino-1-methyl-1H-pyrazole-4-carboxylate is isolated.
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The carboxylate is then hydrolyzed to the corresponding pyrazol-3-ol.
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The 1-methyl-1H-pyrazol-3-ol is carefully nitrated using a mixture of sulfuric acid and nitric acid at low temperatures to yield 1-methyl-4-nitro-1H-pyrazol-3-ol.
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Step 2: O-propylation to form 1-Methyl-4-nitro-3-propoxy-1H-pyrazole
The hydroxyl group of the pyrazole is alkylated to introduce the propoxy moiety.
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Materials: 1-Methyl-4-nitro-1H-pyrazol-3-ol, 1-Bromopropane, Potassium Carbonate, Acetone.
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Procedure:
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To a solution of 1-methyl-4-nitro-1H-pyrazol-3-ol in acetone, add potassium carbonate.
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Add 1-bromopropane and reflux the mixture until the reaction is complete (monitored by TLC).
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Filter the reaction mixture and evaporate the solvent. The crude product can be purified by column chromatography.
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Step 3: Reduction of the Nitro Group to form 1-Methyl-3-propoxy-1H-pyrazol-4-amine
The final step involves the reduction of the nitro group to the primary amine. Several methods are effective for this transformation. [5][6][7]
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Materials: 1-Methyl-4-nitro-3-propoxy-1H-pyrazole, Iron powder, Ammonium Chloride, Ethanol, Water.
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Procedure:
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In a round-bottom flask, suspend 1-methyl-4-nitro-3-propoxy-1H-pyrazole and iron powder in a mixture of ethanol and water.
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Add a solution of ammonium chloride and heat the mixture to reflux.
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Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
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Evaporate the solvent and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 1-Methyl-3-propoxy-1H-pyrazol-4-amine.
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Part 3: Potential Applications and Research Directions
While the specific biological activity of 1-Methyl-3-propoxy-1H-pyrazol-4-amine is unknown, the pyrazole scaffold is a well-established pharmacophore. [1][4]Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
The introduction of a propoxy group at the 3-position and an amine at the 4-position of the 1-methylpyrazole core could lead to novel interactions with biological targets. The amine group can act as a hydrogen bond donor and a site for further functionalization, while the propoxy group can influence the compound's lipophilicity and metabolic stability.
Future research on this compound should focus on:
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Confirmation of Synthesis and Structure: The proposed synthetic route needs to be experimentally validated, and the structure of the final compound confirmed using modern analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
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Biological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic applications.
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Analogue Synthesis: A library of related compounds with different alkoxy groups at the 3-position and various substitutions on the 4-amino group could be synthesized to explore structure-activity relationships.
References
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ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? [Online discussion]. Available: [Link]
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Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Available: [Link]
- Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
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Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available: [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]
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ResearchGate. (2025, August 10). An Improved Preparation of 3-Alkoxypyrazoles. Available: [Link]
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Semantic Scholar. (1993, June 1). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Available: [Link]
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KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available: [Link]
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MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available: [Link]
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Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available: [Link]
- Google Patents. (n.d.). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.
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Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Available: [Link]
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PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available: [Link]
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ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available: [Link]
- TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available: [https:// TUTDoR.org/article/10.21427/D7XG6P](https:// TUTDoR.org/article/10.21427/D7XG6P)
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PubMed. (2008, February 1). Novel 3-alkoxy-1H-pyrazolo[3,4-d]pyrimidines as EGFR and erbB2 receptor tyrosine kinase inhibitors. Available: [Link]
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